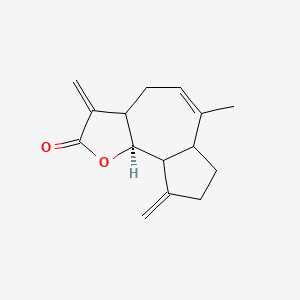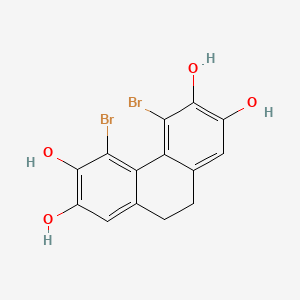
Polysiphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polysiphenol is a member of phenanthrenes. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Health and Disease Prevention
Polysiphenol, a form of polyphenol, has been extensively studied for its role in health and disease prevention. Research has demonstrated that polyphenols are effective in preventing and treating chronic diseases such as cancer, cardiovascular diseases, diabetes, osteoporosis, and neurodegenerative diseases. Their antioxidant properties play a significant role in these health benefits (Pandey & Rizvi, 2009).
Cosmetic and Food Industry Applications
Polysiphenol's diverse biological activities make it a promising candidate for applications in the cosmetic, dietary supplement, and food industries. Its antioxidative, anti-inflammatory, and antimicrobial properties are particularly relevant for these fields. Innovations in the analysis and extraction methods of polyphenols have expanded their potential applications (H. Rajha et al., 2021).
Biomedical Applications
In the biomedical field, polyphenol-containing nanoparticles have garnered attention due to their antioxidation, anticancer activities, and adherent affinity. These properties are leveraged in bioimaging, therapeutic delivery, and other medical applications, showing great promise for future healthcare innovations (Yuxin Guo et al., 2021).
Polyphenols in Food Processing
The integration of polyphenols in food, particularly in baked goods, has been researched for its beneficial effects, such as increasing antioxidant activity and managing blood glucose levels. However, challenges exist, such as potential negative impacts on food color, texture, flavor, and the bioavailability of the added polyphenols. Future research is needed to balance these effects for optimal use in food products (J. Ou et al., 2019).
Polyphenols and Human Immune System
Polyphenols influence the human immune system by modulating the proliferation of white blood cells and the production of cytokines. They have shown potential in reducing the morbidity and slowing down the development of diseases like cancer and cardiovascular issues, demonstrating a broad spectrum of health-promoting properties (Monika Gorzynik-Debicka et al., 2018).
Propiedades
Nombre del producto |
Polysiphenol |
|---|---|
Fórmula molecular |
C14H10Br2O4 |
Peso molecular |
402.03 g/mol |
Nombre IUPAC |
4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetrol |
InChI |
InChI=1S/C14H10Br2O4/c15-11-9-5(3-7(17)13(11)19)1-2-6-4-8(18)14(20)12(16)10(6)9/h3-4,17-20H,1-2H2 |
Clave InChI |
SYHMQWZYWWUQBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C(=C2C3=C(C(=C(C=C31)O)O)Br)Br)O)O |
Sinónimos |
polysiphenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



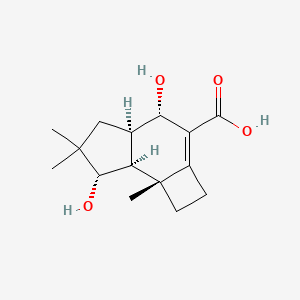
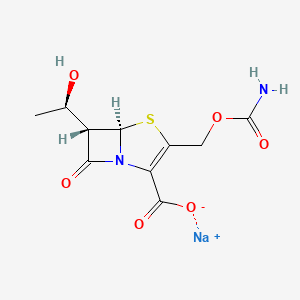
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
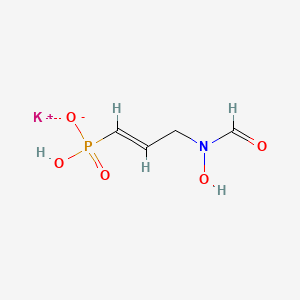
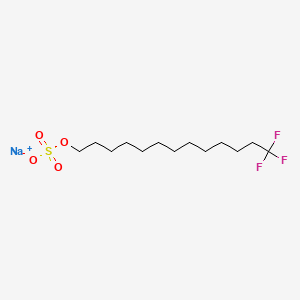
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)
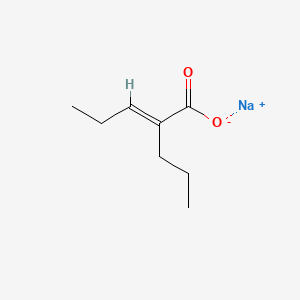
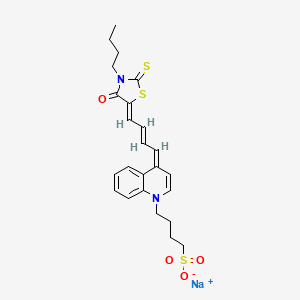


![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
